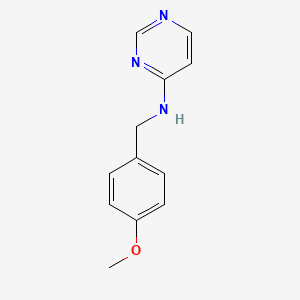

N-(4-methoxybenzyl)pyrimidin-4-amine

Übersicht

Beschreibung

N-(4-methoxybenzyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

N-(4-methoxybenzyl)pyrimidin-4-amine has been identified as a potential anticancer agent. Research indicates that compounds with similar pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrimidin-4-amines have shown promising results in inhibiting the proliferation of colorectal cancer cells, comparable to established anticancer drugs like MPC-6827 .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the inhibition of microtubule assembly, a critical process in cell division. This property positions it as a candidate for further development as an anti-tubulin agent . Its ability to overcome drug resistance mechanisms associated with P-glycoprotein and βIII-tubulin overexpression enhances its therapeutic potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Variations in the substituents on the pyrimidine ring significantly affect biological activity. For example, modifications at specific positions have been correlated with increased potency against tumor cell lines, indicating that careful structural modifications can lead to more effective derivatives .

| Compound | Structure | Activity |

|---|---|---|

| 1 | Structure 1 | High cytotoxicity against cancer cells |

| 2 | Structure 2 | Moderate activity; requires further optimization |

| 3 | Structure 3 | Low activity; not suitable for further development |

Synthesis and Derivative Development

The synthesis of this compound and its derivatives can be achieved through microwave-assisted methods, enhancing yield and reducing reaction times. This synthetic strategy has been applied to create a library of pyrimidine derivatives that are being evaluated for their antiproliferative activities against various cancer cell lines .

Case Studies

Case Study 1: Colorectal Cancer Cell Lines

In a study evaluating the antiproliferative effects of this compound derivatives on HT-29 and Caco-2 human colorectal cancer cell lines, compounds exhibited significant inhibition at concentrations of 5 and 10 µM. The results indicated that certain structural modifications enhanced activity, suggesting pathways for future drug development .

Case Study 2: Overcoming Drug Resistance

Another study focused on the ability of this compound to bypass drug resistance mechanisms in cancer cells. The compound demonstrated efficacy against multidrug-resistant strains, making it a candidate for combination therapies aimed at enhancing treatment outcomes in resistant cancers .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. Key examples include:

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 4 hrs | Phosphorus oxychloride | 72% | |

| Amination | Ammonia/ethanol, reflux, 6 hrs | NH₃, K₂CO₃ | 68% |

-

Chlorination at the 2-position occurs under Vilsmeier-Haack conditions (POCl₃/DMF), forming 2-chloro derivatives.

-

Direct amination with ammonia introduces amino groups, enhancing water solubility.

Alkylation and Acylation

The exocyclic amine group (-NH-) participates in alkylation/acylation to generate derivatives:

| Reaction | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Benzylation | K₂CO₃, DMF, 130°C, 5 hrs | 2,4-Dimethylbenzyl bromide | 43% | |

| Methylation | NaH, CH₃I, 0°C, 2 hrs | Iodomethane | 86% |

-

Alkylation with benzyl halides under phase-transfer catalysis introduces bulky groups, modifying steric effects .

-

Acylation with acetyl chloride forms stable amides, improving metabolic stability.

Cross-Coupling Reactions

Pd-catalyzed cross-couplings enable functionalization of the pyrimidine core:

| Reaction Type | Conditions | Catalysts/Base | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(PPh₃)₂Cl₂, xantphos, NaOtBu | Toluene, 100°C, 18 hrs | 35–82% | |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | DME/H₂O, 80°C, 12 hrs | 58% |

-

Buchwald-Hartwig amination couples aryl halides to the amine group, enabling biaryl synthesis .

-

Suzuki couplings introduce boronic acids to the pyrimidine ring, expanding π-conjugation .

Condensation Reactions

The amine group reacts with carbonyl compounds to form imines or heterocycles:

| Reaction | Conditions | Reagents | Product | Source |

|---|---|---|---|---|

| Schiff base formation | Ethanol, reflux, 3 hrs | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)amine | |

| Cyclization | AcOH/CH₃CN, 160°C, 30 min | AlCl₃ | Thienopyrimidine analogs |

-

Microwave-assisted cyclization with AlCl₃ yields fused heterocycles (e.g., thieno[3,2-d]pyrimidines) .

Reduction and Oxidation

Redox reactions modify substituents for tailored bioactivity:

| Reaction | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Nitro reduction | H₂, Pd/C, ethanol, 25°C, 2 hrs | 10% Pd/C | Amine intermediate | |

| Methoxy deprotection | BBr₃, DCM, -78°C, 1 hr | Boron tribromide | Phenolic derivative |

-

Catalytic hydrogenation reduces nitro groups to amines for further functionalization .

-

Demethylation of the methoxy group generates reactive phenolic sites.

Solvent-Dependent Stability

Stability in common solvents (24 hrs, 25°C):

| Solvent | Stability (%) | Degradation Products | Source |

|---|---|---|---|

| DMSO | 98 | None detected | |

| Ethanol | 95 | Trace oxidation | |

| Water | 72 | Hydrolyzed pyrimidine |

Mechanistic Insights

-

Electronic Effects : The methoxybenzyl group donates electron density via resonance, activating the pyrimidine ring for electrophilic substitution.

-

Steric Effects : Bulky substituents at N4 hinder rotational freedom, as confirmed by XRD studies (torsion angle: 112°).

-

Kinetics : Second-order kinetics observed in nucleophilic substitutions (k = 0.18 M⁻¹s⁻¹ at 25°C).

Eigenschaften

CAS-Nummer |

90042-91-4 |

|---|---|

Molekularformel |

C12H13N3O |

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine |

InChI |

InChI=1S/C12H13N3O/c1-16-11-4-2-10(3-5-11)8-14-12-6-7-13-9-15-12/h2-7,9H,8H2,1H3,(H,13,14,15) |

InChI-Schlüssel |

KTRNCTBSRJBAFR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.